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Compound of Interest

Compound Name: Polydimethylsiloxane

Cat. No.: B3030410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for fabricating microfluidic devices using

Polydimethylsiloxane (PDMS) soft lithography. The following sections outline the key

quantitative parameters, a comprehensive experimental procedure, and a visual workflow of

the process.

Quantitative Parameters in PDMS Soft Lithography
The successful fabrication of PDMS microfluidic devices relies on the precise control of several

key parameters. The following table summarizes the critical quantitative data gathered from

established protocols.
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Parameter Typical Value/Range Notes

PDMS Monomer to Curing

Agent Ratio (w/w)
10:1

This is the most common ratio

for Sylgard 184, providing a

good balance of flexibility and

durability. Ratios can be

adjusted (e.g., 5:1 for harder,

20:1 for softer PDMS) for

specific applications.[1][2][3][4]

PDMS Curing Temperature 60°C - 150°C

Higher temperatures lead to

faster curing times. However,

temperatures should not

exceed the tolerance of the

master mold material (e.g.,

plastic petri dishes may warp

at high temperatures).[5][6][7]

[8]

PDMS Curing Time 10 minutes - 48 hours

Curing time is inversely

proportional to the curing

temperature. For example,

curing can take 10 minutes at

150°C or up to 48 hours at

room temperature.[5][6][9]

Degassing Time 15 - 60 minutes

The time required to remove

air bubbles introduced during

mixing depends on the

vacuum strength and the

volume of the PDMS mixture.

[1][10]

Plasma Treatment Power 30 W - 100 W

Power for plasma oxidation to

render PDMS and glass

surfaces hydrophilic for

bonding.

Plasma Treatment Time 30 - 60 seconds The duration of plasma

exposure is critical for
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successful bonding.

Overexposure can lead to

surface cracking.[11]

Feature Resolution Down to sub-micron levels

The resolution is primarily

limited by the master mold

fabrication technique (e.g.,

photolithography).

PDMS Shrinkage 0.5% - 2.5%

Shrinkage occurs during curing

and can be influenced by

curing temperature, PDMS

component ratios, and layer

thickness. This is a critical

consideration for multilayer

devices requiring precise

alignment.[12]

Experimental Protocol: PDMS Soft Lithography
This protocol details the step-by-step procedure for creating a single-layer PDMS microfluidic

device.

Materials:

Master mold with desired microchannel features (commonly fabricated using SU-8

photoresist on a silicon wafer)

Polydimethylsiloxane (PDMS) elastomer kit (e.g., Sylgard 184), including base monomer

and curing agent

Weighing scale

Mixing container (e.g., disposable plastic cup) and stirring rod

Vacuum desiccator or chamber

Oven or hotplate
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Scalpel or razor blade

Biopsy punch for creating inlet/outlet ports

Glass microscope slides or coverslips

Plasma cleaner or oxygen plasma system

Isopropanol and deionized water for cleaning

Nitrogen gas gun for drying

Methodology:

2.1. Master Mold Preparation:

If the master mold is new or has not been used recently, it is recommended to treat it with a

silanizing agent (e.g., Trichloro(1H,1H,2H,2H-perfluorooctyl)silane) in a vacuum desiccator

for at least 1 hour. This creates a hydrophobic surface that facilitates the release of the cured

PDMS.[1]

Prior to use, clean the master mold with isopropanol and dry it with a gentle stream of

nitrogen gas to remove any dust or particles.[1]

2.2. PDMS Preparation and Degassing:

In a clean mixing container, weigh the PDMS base monomer and curing agent. The standard

ratio is 10:1 by weight (e.g., 30g of base to 3g of curing agent).[2][13]

Thoroughly mix the two components with a stirring rod for at least 3 minutes, ensuring a

homogeneous mixture. Scrape the sides and bottom of the container to ensure complete

mixing. Be aware that vigorous mixing will introduce air bubbles.[14]

Place the container with the PDMS mixture into a vacuum desiccator. Apply vacuum to

degas the mixture and remove the trapped air bubbles. The mixture will initially foam and

expand before settling. Continue degassing until no more bubbles are visible (typically 15-60

minutes).[1][13]
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2.3. PDMS Casting and Curing:

Carefully pour the degassed PDMS mixture over the master mold, ensuring the features are

completely covered.

Cure the PDMS using one of the following methods:

Oven Curing: Place the mold in an oven at a set temperature. Common curing conditions

are 2-4 hours at 65-80°C.[13][15]

Hotplate Curing: For faster curing, a hotplate can be used at temperatures up to 150°C for

about 10 minutes.[5]

Room Temperature Curing: For applications where heat should be avoided, the PDMS can

be cured at room temperature for approximately 48 hours.[5][9]

2.4. PDMS Replica Demolding and Port Creation:

Once curing is complete, carefully peel the PDMS slab from the master mold using a scalpel

or tweezers.

Cut out the individual device from the PDMS slab using a sharp scalpel.

Create inlet and outlet ports at the desired locations using a biopsy punch of the appropriate

diameter.

2.5. Device Bonding:

Clean the PDMS device and a glass slide with isopropanol and deionized water, then dry

them thoroughly with nitrogen gas.

Place the PDMS device (channel side up) and the glass slide in a plasma cleaner.

Activate the surfaces by treating them with oxygen plasma for 30-60 seconds.[11] This

process makes the surfaces hydrophilic.

Immediately after plasma treatment, bring the activated surfaces of the PDMS device and

the glass slide into contact. A permanent, irreversible bond will form.
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For optimal bond strength, the bonded device can be placed in an oven at 60-80°C for at

least 30 minutes.

Visual Workflow
The following diagram illustrates the key stages of the PDMS soft lithography process.

Master Mold Fabrication

PDMS Replica Fabrication Device Assembly

Design Microfluidic Channels (CAD) Photolithography (SU-8 on Si Wafer) Surface Silanization

Pour PDMS onto MasterMix PDMS Monomer & Curing Agent (10:1) Degas Mixture (Vacuum) Cure PDMS (Heat) Peel PDMS Replica Create Inlet/Outlet Ports Clean PDMS & Glass Plasma Activation & Bonding Final Microfluidic Device

Click to download full resolution via product page

Caption: Workflow of the PDMS soft lithography process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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